

Chemical structure and stereochemistry of Myceliothermophin E

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Compound of Interest

Compound Name: Myceliothermophin E

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An In-depth Technical Guide on the Chemical Structure and Stereochemistry of **Myceliothermophin E**

Introduction

Myceliothermophin E is a member of a class of cytotoxic polyketides isolated from the thermophilic fungus *Myceliophthora thermophila*.^{[1][2][3]} These natural products, which also include Myceliothermophins A, B, C, and D, are characterized by a tetramic acid structural motif and a trans-fused decalin system.^{[1][3][4]} **Myceliothermophin E** and its related compounds have garnered significant interest from the scientific community due to their potent biological activities and challenging molecular architecture.^{[1][3]} This document provides a comprehensive overview of the chemical structure, stereochemistry, and synthesis of **Myceliothermophin E**, intended for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Stereochemistry

Myceliothermophin E is a complex natural product featuring a highly substituted trans-fused decalin ring system linked to a pyrrolidine-2-one moiety, a structural feature common to tetramic acid-bearing natural products.^{[1][2]} The core structure is a result of a polyketide-amino acid hybrid biosynthesis.^[4]

The key structural features of **Myceliothermophin E** are:

- A trans-fused decalin system: This bicyclic core is a defining characteristic of the myceliothermophin family.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- A tetramic acid moiety: This motif is derived from an amino acid (leucine in this case) and is crucial for the compound's biological activity.[\[2\]](#)[\[3\]](#)
- An unsaturated α - β bond: A unique feature that distinguishes **Myceliothermophin E** from its close relatives, Myceliothermophins A-D, is the unsaturation in the leucine residue that forms part of the tetramic acid moiety.[\[2\]](#)

The absolute configurations of Myceliothermophins A-E have been successfully determined.[\[4\]](#) The stereochemistry of the decalin system was unambiguously established through the total synthesis and X-ray crystallographic analysis of derivatives of key intermediates and of the related compound, Myceliothermophin C.[\[1\]](#)[\[5\]](#) This analysis confirmed the relative and absolute stereochemistry of the multiple chiral centers within the molecule.

Quantitative Data

The biological activity of **Myceliothermophin E** has been evaluated against several human cancer cell lines, demonstrating its potent cytotoxic properties. The structural elucidation was accomplished using modern spectroscopic techniques.

Table 1: Cytotoxicity of Myceliothermophin E (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (μg/mL)
HepG2	Hepatoblastoma	0.28 [1] [3]
Hep3B	Hepatocellular Carcinoma	0.41 [1] [3]
A-549	Lung Carcinoma	0.26 [1] [3]
MCF-7	Breast Adenocarcinoma	0.27 [1] [3]

Table 2: Spectroscopic Methods for Structural Elucidation

Technique	Purpose
Nuclear Magnetic Resonance (NMR)	Determination of the carbon-hydrogen framework and relative stereochemistry.[1][4]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)	Determination of the molecular formula.[4]
X-ray Crystallography	Unambiguous confirmation of the three-dimensional structure and absolute stereochemistry of related compounds and synthetic intermediates.[1][3][5]

Experimental Protocols

The structural confirmation and stereochemical assignment of **Myceliothermophin E** were solidified through its total synthesis.

Total Synthesis

The total synthesis of **Myceliothermophin E** was achieved through a convergent strategy.[1][3][5] A key feature of the synthesis is an unusual cascade reaction to stereoselectively construct the trans-fused decalin system, providing a more practical alternative to intramolecular Diels-Alder approaches.[1][6]

Key Stages of the Synthesis:

- **Preparation of the Decalin Core:** The synthesis begins with the construction of the trans-fused decalin system. A key step involves a cascade sequence initiated by an epoxide rearrangement, followed by an enolization and a Robinson-type annulation to form the decalin ring structure (intermediate 6 from epoxide 9).[1] This core is then functionalized to produce a key aldehyde intermediate (decalin aldehyde 4).[1][3]
- **Preparation of the Pyrrolidinone Moiety:** A separate synthetic route is used to prepare the pyrrolidinone building block (fragment 5).[1][3]
- **Fragment Coupling and Elaboration:** The decalin aldehyde (4) and the pyrrolidinone fragment (5) are coupled together.[1][3] This is followed by a series of transformations,

including oxidation and selenylation/elimination steps, to introduce the necessary functionality.^{[1][3]}

- Formation of Precursors (Myceliothermophins C and D): The coupled product is elaborated through a divergent process to yield Myceliothermophins C and D.^{[1][3]}
- Conversion to **Myceliothermophin E**: **Myceliothermophin E** is generated in the final step from either Myceliothermophin C or D by treatment with aqueous hydrofluoric acid (aq HF), which facilitates a dehydration reaction.^{[1][3]}

Isolation and Structure Elucidation

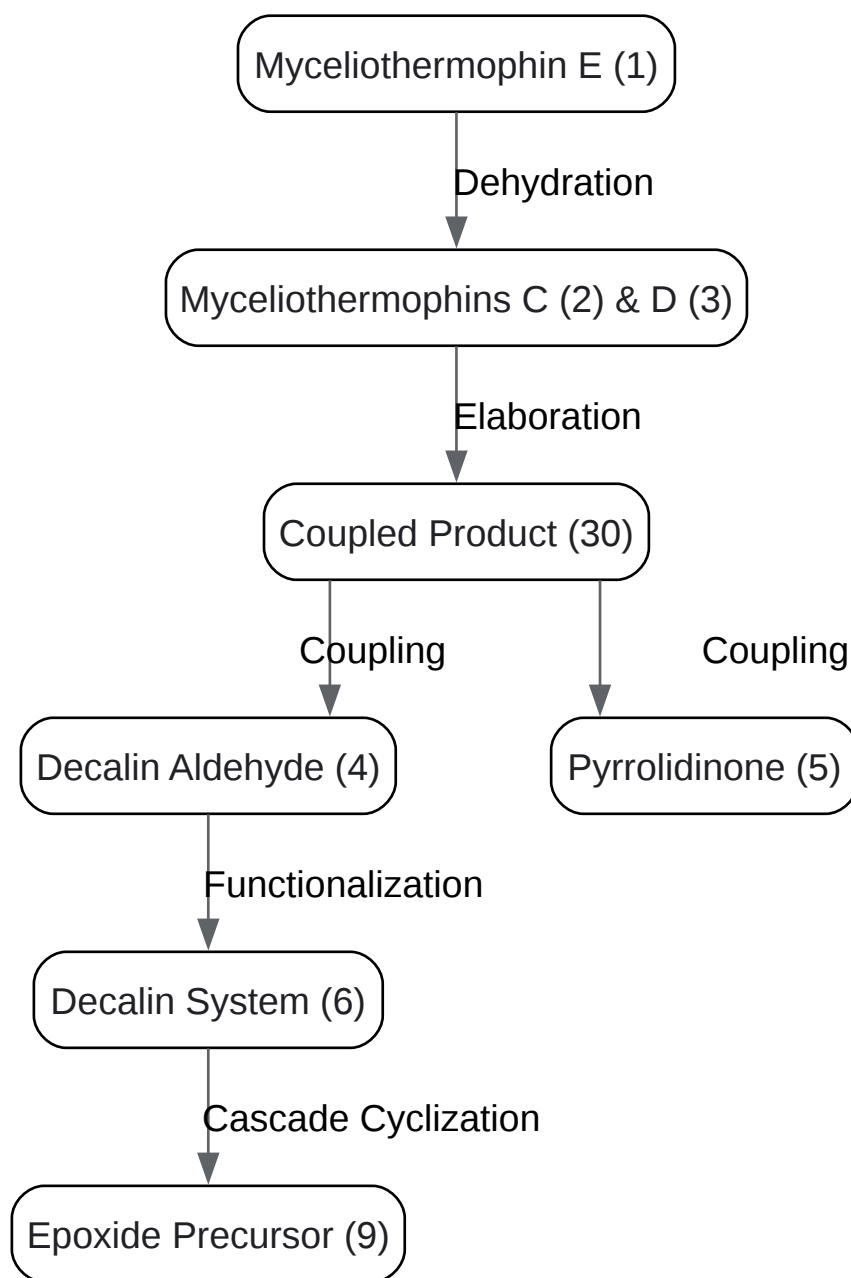
The general protocol for isolating and identifying new natural products like **Myceliothermophin E** from their fungal source involves several standard steps:

- Fermentation and Extraction: The fungus (*Myceliophthora thermophila*) is cultured in a suitable medium. The fungal biomass and/or the culture broth are then extracted with organic solvents to obtain a crude extract containing the secondary metabolites.
- Chromatographic Separation: The crude extract is subjected to various chromatographic techniques (e.g., column chromatography on silica gel, HPLC) to separate the individual compounds.^[7]
- Spectroscopic Analysis: The pure compounds are then analyzed using spectroscopic methods, primarily NMR and HRESIMS, to determine their chemical structures.^{[4][7]}

Visualizations

Retrosynthetic Analysis

The following diagram illustrates the logical bond disconnections used to plan the synthesis of **Myceliothermophin E** and its relatives.

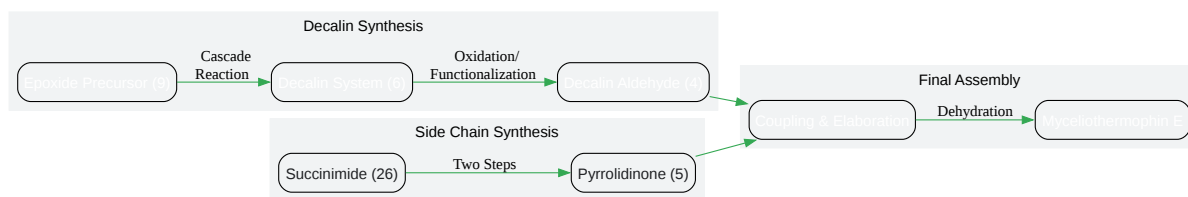


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Caption: Retrosynthetic analysis of **Myceliothermophin E**.

Synthetic Workflow Overview

This workflow outlines the key transformations in the total synthesis of **Myceliothermophin E**.

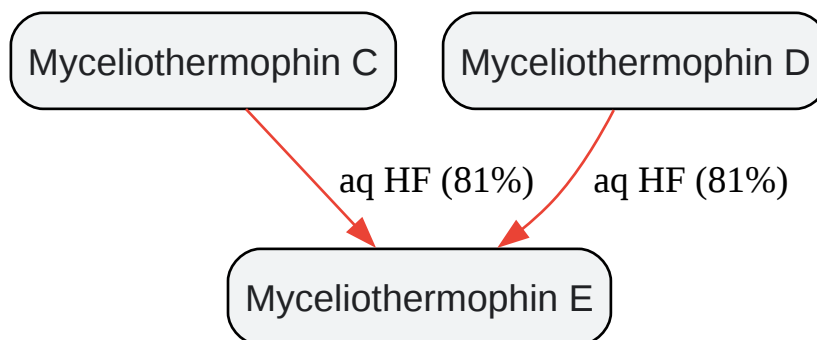


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Caption: Key stages in the total synthesis of **Myceliothermophin E**.

Final Conversion Pathway

This diagram shows the direct chemical relationship between **Myceliothermophin E** and its immediate precursors.



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